

3-Galactosyllactose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Galactosyllactose

Cat. No.: B1195140

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CAS Number: 32694-82-9[1] Molecular Formula: C₁₈H₃₂O₁₆[1]

This technical guide provides an in-depth overview of **3-Galactosyllactose** (3'-GL), a bioactive oligosaccharide with significant potential in drug development and nutritional science. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive summary of its chemical properties, biological functions, and relevant experimental methodologies.

Chemical and Physical Properties

3-Galactosyllactose is a trisaccharide composed of a galactose molecule linked to a lactose molecule. It is a structural isomer of other galactosyllactoses, such as 4'-galactosyllactose and 6'-galactosyllactose, differing in the linkage position of the terminal galactose.

Property	Value	Reference
CAS Number	32694-82-9	[1]
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[1]
Molecular Weight	504.44 g/mol	[1]
Synonyms	3'-GL, β-D-Gal-(1 → 3)-β-D-Gal-(1 → 4)-D-Glc	
Appearance	White Powder	
Purity	>90% (commercially available)	[1]

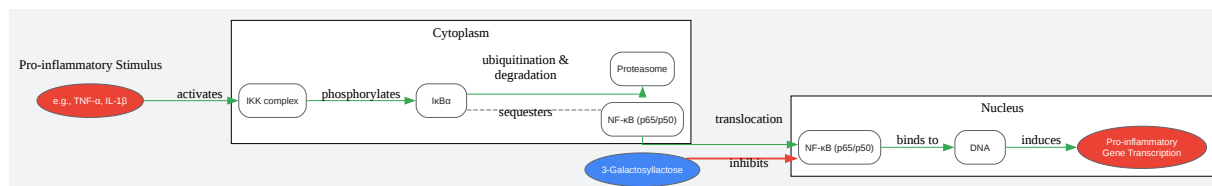
Biological Activity and Mechanism of Action

3-Galactosyllactose has demonstrated significant anti-inflammatory properties, primarily through the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in human intestinal epithelial cells.[2][3] This mechanism is crucial for modulating the innate immune response in the gut.

The canonical NF-κB signaling cascade is a central pathway in regulating inflammatory responses. In an unstimulated state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

3-Galactosyllactose has been shown to mitigate the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the downstream inflammatory cascade.[2]

Signaling Pathway Diagram



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Caption: The inhibitory effect of **3-Galactosyllactose** on the NF-κB signaling pathway.

Experimental Protocols

This section details key experimental methodologies for studying the bioactivity of **3-Galactosyllactose**.

In Vitro Anti-inflammatory Assay in Human Intestinal Epithelial Cells

This protocol is based on the methodology described by Newburg et al. (2016).^[2]^[3]

1. Cell Culture:

- Human intestinal epithelial cell lines such as T84, NCM-460, or H4 are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

- Cells are seeded in multi-well plates and grown to confluence.

- Prior to stimulation, cells are pre-incubated with varying concentrations of **3-Galactosyllactose** (e.g., 1-10 mg/mL) for a specified period (e.g., 2 hours).
- Inflammation is induced by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF- α ; e.g., 10 ng/mL) or Interleukin-1beta (IL-1 β ; e.g., 10 ng/mL).

3. Quantification of Inflammatory Markers:

- ELISA: Supernatants are collected after a defined incubation period (e.g., 24 hours) to measure the secretion of pro-inflammatory cytokines and chemokines like IL-8 and MCP-1 using commercially available ELISA kits.
- RT-qPCR: Cellular RNA is extracted, reverse-transcribed to cDNA, and used for quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.

4. NF- κ B p65 Nuclear Translocation Assay:

- Cells are grown on coverslips and treated as described above.
- After a short stimulation period (e.g., 30-60 minutes), cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF- κ B.
- Nuclear counterstaining (e.g., with DAPI) is performed.
- The subcellular localization of p65 is visualized and quantified using fluorescence microscopy.

In Vitro Intestinal Barrier Function Model

This protocol is adapted from methodologies used to assess intestinal barrier integrity.^[4]

1. Caco-2 Cell Culture on Transwell Inserts:

- Caco-2 human intestinal epithelial cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

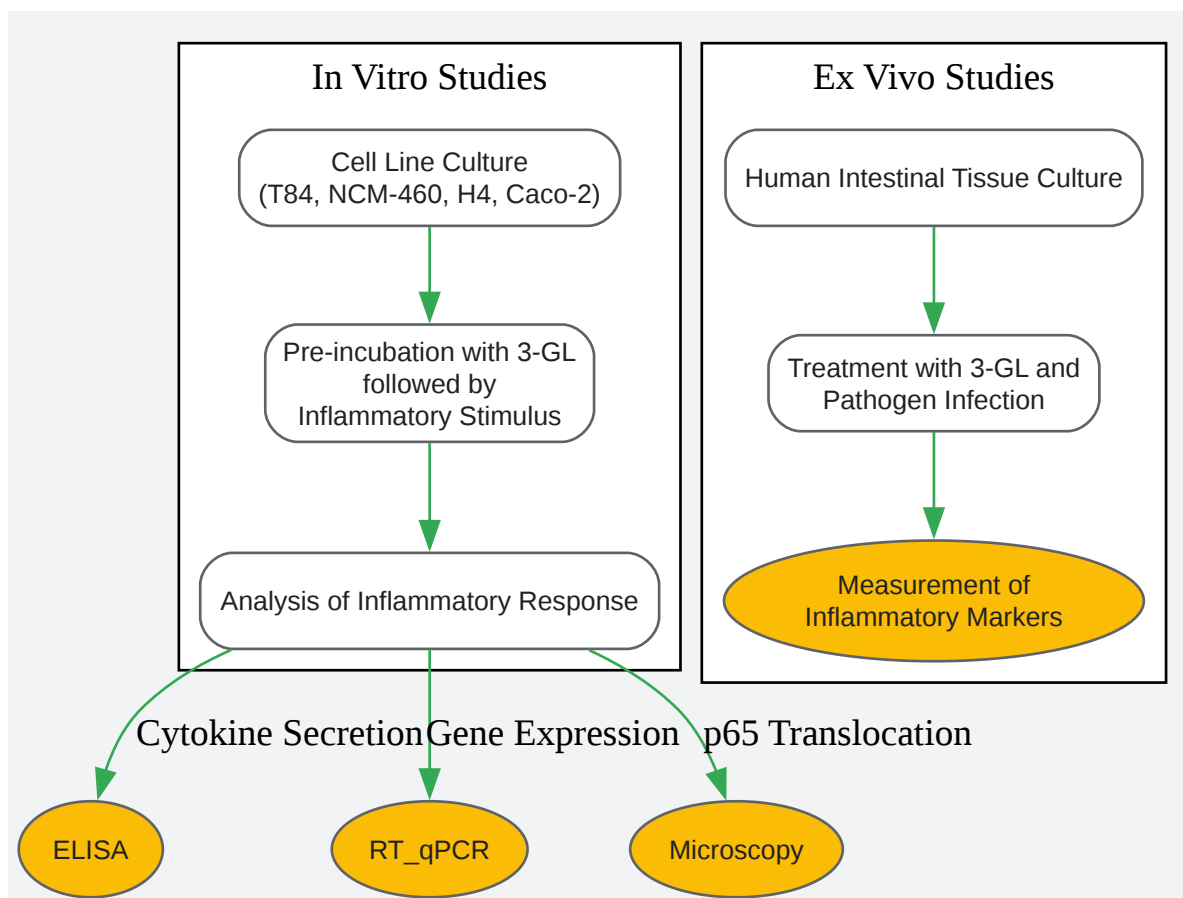
2. Treatment:

- The apical side of the Caco-2 monolayer is treated with **3-Galactosyllactose** for 24 hours.[4]
- Subsequently, the monolayer is challenged with a substance known to disrupt the intestinal barrier, such as a mycotoxin or a pro-inflammatory cytokine.[4]

3. Assessment of Barrier Integrity:

- Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier.
- Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical chamber. The amount of fluorescence that passes through to the basolateral chamber over time is measured to determine paracellular permeability.

Experimental Workflow Diagram



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Caption: A generalized workflow for in vitro and ex vivo evaluation of **3-Galactosyllactose**.

Conclusion

3-Galactosyllactose is a promising bioactive compound with well-documented anti-inflammatory effects, primarily mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a foundation for further research into its therapeutic potential. For scientists and drug development professionals, 3-GL represents a compelling target for the development of novel treatments for inflammatory conditions of the gut and potentially beyond.

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